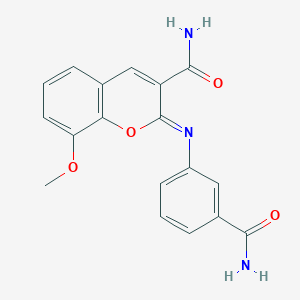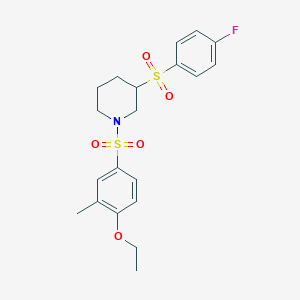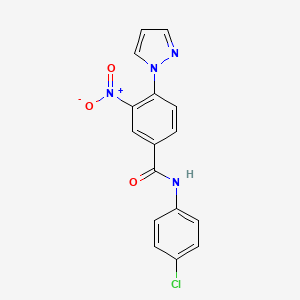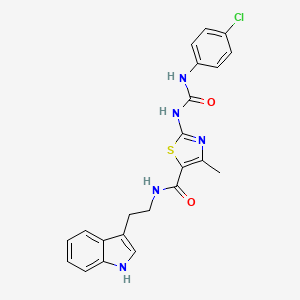
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide often involves multistep synthetic routes that utilize the reactivity of thiophene and oxadiazole groups. A typical approach might involve the reaction of thiophene derivatives with appropriate oxadiazole precursors, followed by the introduction of the piperidine and tosyl groups. For example, compounds synthesized through reactions involving thiophene and oxadiazole groups have been reported, indicating the versatility and reactivity of these moieties in creating complex structures (Sharma et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds containing thiophene, oxadiazole, and related functionalities has been extensively studied using techniques such as X-ray diffraction. These studies reveal details about the crystalline structure, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties. For instance, the crystal structure of a closely related compound was determined, showing specific hydrogen bond interactions and π···π stacking that contribute to the stability of the structure (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Compounds with the oxadiazole moiety are known for their reactivity towards nucleophilic substitution and addition reactions, which can be exploited to further modify the structure or to create derivatives with specific properties. The thiophene ring, being aromatic, can undergo electrophilic substitution reactions, which are useful for the introduction of various functional groups (Latthe & Badami, 2007).
Applications De Recherche Scientifique
Anticancer Evaluation
Researchers have designed and synthesized a series of compounds related to the oxadiazole family, which exhibited moderate to excellent anticancer activity against different cancer cell lines. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were evaluated against breast, lung, colon, and ovarian cancer cell lines, showing higher anticancer activities than the reference drug in some cases (Ravinaik et al., 2021).
Antimicrobial and Antituberculosis Activity
Compounds incorporating the 1,3,4-oxadiazole moiety have been investigated for their antimicrobial activities. For example, the microwave-assisted synthesis of hybrid molecules containing various pharmacophores, including 1,3,4-oxadiazole, showed good to moderate antimicrobial activity against several microorganisms, highlighting the therapeutic potential of these compounds in addressing antibiotic resistance (Başoğlu et al., 2013).
Antidiabetic Screening
Novel dihydropyrimidine derivatives containing the 1,3,4-oxadiazol moiety were synthesized and evaluated for their in vitro antidiabetic activity, showcasing the versatility of the oxadiazole scaffold in the development of new therapeutic agents (Lalpara et al., 2021).
Antinociceptive Activity
The synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides derived from the oxadiazole family was conducted to study their antinociceptive activity, adding to the diverse biological applications of these compounds (Shipilovskikh et al., 2020).
Mécanisme D'action
Target of Action
The compound contains a thiophene ring and a 1,3,4-oxadiazole ring. Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Similarly, oxadiazole derivatives have been found to possess various biological activities . The specific targets of this compound would depend on the exact configuration and substitution on these rings.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-14-6-8-17(9-7-14)30(26,27)24-10-2-4-15(13-24)19(25)21-20-23-22-18(28-20)12-16-5-3-11-29-16/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGLBBPKIJBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2486365.png)

![N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2486372.png)


![2-Methyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2486375.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
![(6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2486379.png)

![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2486381.png)

![3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2486383.png)
![Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2486385.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486386.png)